O-Methylisourea-13C hydrochloride

Catalog No.
S1922775
CAS No.
287389-40-6
M.F
C2H7ClN2O
M. Wt
111.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Methylisourea-13C hydrochloride

CAS Number

287389-40-6

Product Name

O-Methylisourea-13C hydrochloride

IUPAC Name

methyl carbamimidate;hydrochloride

Molecular Formula

C2H7ClN2O

Molecular Weight

111.53 g/mol

InChI

InChI=1S/C2H6N2O.ClH/c1-5-2(3)4;/h1H3,(H3,3,4);1H/i2+1;

InChI Key

MUDVUWOLBJRUGF-CGOMOMTCSA-N

SMILES

COC(=N)N.Cl

Canonical SMILES

COC(=N)N.Cl

Isomeric SMILES

CO[13C](=N)N.Cl

The exact mass of the compound O-Methylisourea-13C hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

O-Methylisourea-13C hydrochloride (CAS 287389-40-6) is a stable isotope-labeled guanidinating reagent primarily procured for advanced quantitative proteomics, mass spectrometry, and structural NMR studies. As a highly electrophilic reagent, it selectively converts the ε-amino groups of lysine residues into 13C-labeled homoarginine. This conversion leverages the 'arginine effect' to significantly enhance gas-phase basicity and ionization efficiency in mass spectrometry [1]. For industrial and analytical buyers, the selection of the 13C-isotopologue enables precise multiplexed quantification (such as Mass-Coded Abundance Tagging), while the specific hydrochloride salt form is chosen over the more common hemisulfate salt to avoid sulfate-induced ion suppression and eliminate the need for complex desalting steps in analytical workflows [2].

Substituting O-methylisourea-13C hydrochloride with unlabeled analogs or the standard hemisulfate salt compromises both quantitative accuracy and workflow efficiency. In quantitative proteomics, replacing the 13C-labeled reagent with an unlabeled version eliminates the distinct mass shift required for relative isotopic quantification, rendering comparative sample multiplexing impossible [1]. Furthermore, substituting the hydrochloride salt with the cheaper, generic O-methylisourea hemisulfate introduces sulfate ions into the sample matrix. In MALDI-TOF mass spectrometry workflows, these residual sulfates cause severe ion suppression and adduct formation, necessitating tedious desalting protocols or barium hydroxide precipitation that risk sample loss and reduce throughput for low-abundance proteins [2].

Multiplexed Proteomic Quantification via 13C Mass Tagging

In comparative proteomics, the use of 13C-labeled O-methylisourea allows for Mass-Coded Abundance Tagging (MCAT) by introducing a predictable mass shift compared to the unlabeled reagent. When experimental samples are derivatized with O-methylisourea-13C and mixed with control samples derivatized with 12C-O-methylisourea, each guanidinated lysine residue exhibits a precise +1 Da mass difference [1]. This allows for direct relative quantification of peptide abundance in a single LC-MS/MS run, a capability entirely absent when using only the generic unlabeled reagent.

Evidence DimensionMultiplexing capacity and isotopic mass shift
Target Compound Data+1 Da shift per lysine residue (enables relative quantification)
Comparator Or BaselineUnlabeled O-methylisourea (0 Da shift, no multiplexing)
Quantified Difference100% enabling of isotopic multiplexing vs 0% for unlabeled
ConditionsLC-MS/MS analysis of mixed tryptic peptide pools

Procurement of the 13C-labeled variant is strictly required for laboratories conducting relative quantitative proteomics without relying on expensive metabolic labeling.

Elimination of Sulfate Ion Suppression in MALDI-TOF MS

The hydrochloride salt of O-methylisourea provides a critical processability advantage over the standard hemisulfate salt in mass spectrometry workflows. The hemisulfate salt introduces sulfate ions that cause significant signal suppression and require rigorous desalting or barium hydroxide precipitation (to form O-methylisourea freebase) prior to analysis [1]. The hydrochloride salt avoids non-volatile sulfate accumulation, allowing for direct spotting or simplified LC-MS injection, which preserves low-abundance peptides that are typically lost during the desalting of hemisulfate-treated samples.

Evidence DimensionWorkflow desalting requirement and ion suppression
Target Compound DataHydrochloride salt (volatile/removable counterion, direct MS compatibility)
Comparator Or BaselineO-Methylisourea hemisulfate (requires desalting or Ba(OH)2 precipitation)
Quantified DifferenceElimination of the ~30-minute barium precipitation or multi-step desalting protocol
ConditionsMALDI-TOF MS sample preparation

Buyers processing high-throughput or low-abundance protein samples must select the hydrochloride salt to prevent sample loss and avoid workflow bottlenecks associated with sulfate removal.

Absolute Signal Enhancement via the 'Arginine Effect'

Regardless of the isotope, the core O-methylisourea moiety fundamentally alters peptide detectability. Guanidination of lysine to homoarginine increases the gas-phase basicity of the peptides. Studies demonstrate that converting lysine-terminated tryptic peptides to homoarginine using O-methylisourea increases MALDI-TOF MS detection sensitivity by 5- to 15-fold compared to underivatized lysine peptides [1]. This ensures that previously undetectable low-abundance peptides are reliably sequenced.

Evidence DimensionMALDI-TOF MS signal intensity
Target Compound DataGuanidinated peptides (homoarginine-terminated)
Comparator Or BaselineUnderivatized lysine-terminated peptides
Quantified Difference5- to 15-fold increase in detection sensitivity
ConditionsMALDI-TOF MS of tryptic digests

This quantitative signal boost justifies the procurement of O-methylisourea reagents as a standard derivatization step to maximize proteome coverage.

Unambiguous Structural Tracking via 13C NMR Resonance

For structural characterization of synthetic polyamides or modified proteins, the 13C-labeled O-methylisourea provides an isolated, highly specific NMR handle. The introduced 13C-enriched guanidino carbon yields a distinct 13C NMR signal (typically ~157 ppm) that stands out against the natural abundance background of the macromolecule[1]. Unlabeled O-methylisourea relies on natural 13C abundance (1.1%), which often results in the guanidino signal being lost in the baseline noise of complex polymer spectra.

Evidence Dimension13C NMR signal-to-noise ratio at the guanidino carbon
Target Compound Data13C-labeled guanidino group (~99% 13C abundance)
Comparator Or BaselineUnlabeled guanidino group (1.1% 13C abundance)
Quantified Difference~90-fold increase in 13C NMR sensitivity at the modification site
Conditions13C NMR spectroscopy of modified macromolecules

Researchers synthesizing novel homoarginine-containing polymers or studying protein interactions must procure the 13C-isotopologue to achieve the NMR resolution required for structural validation.

Mass-Coded Abundance Tagging (MCAT) in Quantitative Proteomics

This compound is the right choice for laboratories needing to quantify relative protein expression levels across two states without using expensive metabolic labeling (like SILAC). By utilizing 12C/13C O-methylisourea pairs, researchers achieve precise isotopic multiplexing via a +1 Da mass shift per lysine residue, enabling direct comparative analysis in a single LC-MS/MS run [1].

High-Throughput MALDI-TOF MS of Low-Abundance Proteins

When researchers require the 5- to 15-fold signal boost of the 'arginine effect' but cannot afford the sample loss associated with desalting, this hydrochloride salt is optimal. It bypasses the severe ion suppression and multi-step barium precipitation required by the standard hemisulfate salt, ensuring maximum recovery of low-abundance peptides[2].

Structural NMR Validation of Synthetic Polypeptides

For polymer chemists synthesizing antimicrobial poly-homoarginine derivatives or modifying biopolymers, this 13C-labeled reagent is essential. It provides a distinct, high-sensitivity 13C NMR handle (~157 ppm) to accurately quantify the degree of guanidination and study polymer-membrane interactions, which would otherwise be obscured in the baseline noise if using an unlabeled reagent [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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